molecular formula C15H11F3N4OS B2510035 N'-thieno[2,3-d]pyrimidin-4-yl-N-[[3-(trifluoromethyl)phenyl]methoxy]methanimidamide CAS No. 477846-27-8

N'-thieno[2,3-d]pyrimidin-4-yl-N-[[3-(trifluoromethyl)phenyl]methoxy]methanimidamide

Cat. No. B2510035
CAS RN: 477846-27-8
M. Wt: 352.34
InChI Key: KPJTZVWCZJZTNQ-UHFFFAOYSA-N
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Description

“N’-thieno[2,3-d]pyrimidin-4-yl-N-[[3-(trifluoromethyl)phenyl]methoxy]methanimidamide” is a chemical compound that belongs to the class of thienopyrimidinones . Thienopyrimidinones are known for their diverse biological activities .

Scientific Research Applications

Antimicrobial and Anti-inflammatory Properties

  • Thieno[2,3-d]pyrimidine derivatives, including compounds similar to N'-thieno[2,3-d]pyrimidin-4-yl-N-[[3-(trifluoromethyl)phenyl]methoxy]methanimidamide, have demonstrated significant antimicrobial and anti-inflammatory activities. This includes notable effectiveness against various fungi, bacteria, and inflammation (Tolba et al., 2018).

Anticancer Activity

  • A range of thieno[2,3-d]pyrimidine derivatives have shown potent anticancer activities. They have been effective against multiple human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma (Hafez & El-Gazzar, 2017).

Vascular Endothelial Growth Factor Receptor 3 (VEGFR3) Inhibition

  • Thieno[2,3-d]pyrimidine derivatives have been identified as selective inhibitors of VEGFR3, which is significant for the treatment of metastatic breast cancer. These compounds, including structures similar to N'-thieno[2,3-d]pyrimidin-4-yl-N-[[3-(trifluoromethyl)phenyl]methoxy]methanimidamide, show promise as therapeutic agents in combating cancer (Li et al., 2021).

Antioxidant Properties

  • Certain thieno[2,3-d]pyrimidine derivatives exhibit notable antioxidant activities. This includes scavenging various radicals, which indicates potential for therapeutic applications in oxidative stress-related conditions (Kotaiah et al., 2012).

Inhibition of Human Protein Kinase CK2

  • Substituted thieno[2,3-d]pyrimidin-4-ylthio carboxylic acids, closely related to the compound , have shown efficacy in inhibiting human protein kinase CK2. This suggests potential applications in targeting specific kinases in disease treatment (Golub et al., 2011).

properties

IUPAC Name

N'-thieno[2,3-d]pyrimidin-4-yl-N-[[3-(trifluoromethyl)phenyl]methoxy]methanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N4OS/c16-15(17,18)11-3-1-2-10(6-11)7-23-22-9-20-13-12-4-5-24-14(12)21-8-19-13/h1-6,8-9H,7H2,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJTZVWCZJZTNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CONC=NC2=C3C=CSC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)CON/C=N\C2=C3C=CSC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-thieno[2,3-d]pyrimidin-4-yl-N-[[3-(trifluoromethyl)phenyl]methoxy]methanimidamide

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